molecular formula C23H26N2O5 B11477142 N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]propanamide

N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]propanamide

Cat. No.: B11477142
M. Wt: 410.5 g/mol
InChI Key: LCWZSKXNBXCOQS-UHFFFAOYSA-N
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Description

N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]propanamide is a complex organic compound characterized by its unique structure, which includes both isoquinoline and phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline and phenyl intermediates, followed by their coupling and subsequent functionalization.

  • Preparation of Isoquinoline Intermediate

      Starting Material: 6,7-dimethoxyisoquinoline

      Reaction: Nitration followed by reduction to form the amine derivative.

      Conditions: Nitration using nitric acid and sulfuric acid, reduction using hydrogen gas over a palladium catalyst.

  • Preparation of Phenyl Intermediate

      Starting Material: 3,4-dimethoxybenzaldehyde

      Reaction: Formation of the corresponding alcohol via reduction.

      Conditions: Reduction using sodium borohydride in methanol.

  • Coupling Reaction

      Reaction: The isoquinoline amine and phenyl alcohol are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

      Conditions: Reaction in dichloromethane at room temperature.

  • Formation of Propanamide

      Reaction: The coupled product is then reacted with propanoyl chloride to form the final compound.

      Conditions: Reaction in the presence of a base like triethylamine in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidized derivatives of the isoquinoline and phenyl groups.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Carried out in anhydrous solvents like ether or THF.

      Products: Reduced forms of the compound, potentially altering the amide group.

  • Substitution

      Reagents: Halogenating agents like N-bromosuccinimide (NBS).

      Conditions: Carried out in organic solvents under controlled temperatures.

      Products: Halogenated derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

    Solvents: Dichloromethane, methanol, ether, THF (tetrahydrofuran).

Scientific Research Applications

Chemistry

In chemistry, N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential interactions with enzymes and receptors. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or neuroprotective properties, making it a subject of interest for drug development.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]cyclohexanecarboxamide
  • (6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanamine

Uniqueness

N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]propanamide is unique due to its specific combination of isoquinoline and phenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

N-[(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methyl]propanamide

InChI

InChI=1S/C23H26N2O5/c1-6-21(26)25-22(15-7-8-17(27-2)18(12-15)28-3)23-16-13-20(30-5)19(29-4)11-14(16)9-10-24-23/h7-13,22H,6H2,1-5H3,(H,25,26)

InChI Key

LCWZSKXNBXCOQS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C1=CC(=C(C=C1)OC)OC)C2=NC=CC3=CC(=C(C=C32)OC)OC

Origin of Product

United States

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